![molecular formula C10H8BrNO B582558 7-Bromo-3-methoxyquinoline CAS No. 1246548-95-7](/img/structure/B582558.png)
7-Bromo-3-methoxyquinoline
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Overview
Description
7-Bromo-3-methoxyquinoline is a chemical compound with the CAS Number: 1246548-95-7 . It has a molecular weight of 238.08 and its linear formula is C10H8BrNO . It is a solid substance stored in dry room temperature .
Molecular Structure Analysis
The molecular structure of 7-Bromo-3-methoxyquinoline is characterized by a pyrazole fused to a benzene ring . The InChI Code for this compound is 1S/C10H8BrNO/c1-13-9-4-7-2-3-8(11)5-10(7)12-6-9/h2-6H,1H3 .Physical And Chemical Properties Analysis
7-Bromo-3-methoxyquinoline is a solid substance . It is stored in dry room temperature .Scientific Research Applications
Organic Synthesis
7-Bromo-3-methoxyquinoline could be used as a starting material or intermediate in the synthesis of other organic compounds . Its bromo and methoxy groups make it a versatile compound for various organic reactions .
Medicinal Chemistry
Quinolines, the core structure of 7-Bromo-3-methoxyquinoline, have a variety of applications in medicinal chemistry . They are found in many pharmaceuticals and biologically active compounds .
Development of Greener Chemical Processes
Quinolines are part of ongoing research into greener and more sustainable chemical processes . The use of 7-Bromo-3-methoxyquinoline in such research could contribute to the development of more environmentally friendly synthesis methods .
Industrial Chemistry
Quinolines have applications in industrial chemistry . Therefore, 7-Bromo-3-methoxyquinoline could potentially be used in the development of new industrial processes or products .
Safety and Hazards
properties
IUPAC Name |
7-bromo-3-methoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-4-7-2-3-8(11)5-10(7)12-6-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSVBHOMCFHOSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C=C(C=CC2=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693839 |
Source
|
Record name | 7-Bromo-3-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-methoxyquinoline | |
CAS RN |
1246548-95-7 |
Source
|
Record name | 7-Bromo-3-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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